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The molecule contains a pyridine ring, a common heterocyclic structure found in many biologically active molecules. Pyridine rings are known for their ability to interact with various enzymes and receptors in the body []. This suggests 6-Ethynylfuro[3,2-b]pyridine may have potential for drug discovery applications, but further research is needed.
The presence of an ethynyl group (C≡CH) introduces a site for potential functionalization. This functional group can be used to attach other molecules, potentially leading to compounds with diverse properties.
6-Ethynylfuro[3,2-b]pyridine is a heterocyclic compound characterized by its unique fused ring system, which combines a furan and a pyridine structure with an ethynyl group at the 6-position. Its molecular formula is and it has a molecular weight of approximately 133.16 g/mol. The compound exhibits interesting structural features that contribute to its chemical reactivity and biological activity, making it a subject of research in medicinal chemistry.
Research indicates that compounds related to 6-ethynylfuro[3,2-b]pyridine demonstrate significant biological activities, particularly as inhibitors of various kinases. For instance, derivatives have been shown to inhibit cdc-like kinases and modulate the Hedgehog signaling pathway, which is crucial in developmental processes and cancer biology . The unique structural attributes of this compound may enhance its selectivity and potency as a therapeutic agent.
Several synthetic routes have been developed for producing 6-ethynylfuro[3,2-b]pyridine:
The applications of 6-ethynylfuro[3,2-b]pyridine primarily lie in the field of medicinal chemistry:
Interaction studies involving 6-ethynylfuro[3,2-b]pyridine focus on its binding affinity and selectivity towards various biological targets. These studies often employ techniques such as:
6-Ethynylfuro[3,2-b]pyridine shares structural similarities with several other compounds within the furo[3,2-b]pyridine class. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Furo[3,2-b]pyridine | Basic structure without ethynyl group | Kinase inhibitors |
| Benzofuro[3,2-b]pyridine | Additional benzene ring | Antitumor activity |
| Thienofuro[3,2-b]pyridine | Contains sulfur atom | Potential anti-inflammatory properties |
| 6-Ethynylfuro[3,2-b]pyridine | Ethynyl group enhances reactivity | Selective kinase inhibitors |
The presence of the ethynyl group in 6-ethynylfuro[3,2-b]pyridine not only modifies its reactivity but also enhances its biological activity compared to other similar compounds. This unique feature may contribute to its potential as a more effective therapeutic agent.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Characterization
The proton nuclear magnetic resonance spectrum of 6-ethynylfuro[3,2-b]pyridine exhibits distinctive spectral features characteristic of both ethynyl and heterocyclic aromatic functionalities. The terminal alkyne proton (≡C-H) appears as a characteristic signal in the region of 1.7-3.1 parts per million [1] [2]. This proton typically manifests as a triplet due to four-bond coupling (⁴J coupling) with the adjacent methylene protons, a distinctive characteristic of terminal alkynes that can be observed by expanding the signal appropriately [1] [2].
The aromatic protons of the fused furo[3,2-b]pyridine system are expected to resonate in the downfield region between 6.8-8.5 parts per million [3] [4], consistent with the deshielding effects of the pyridine nitrogen and the fused furan ring system. The pyridine ring protons exhibit complex multiplicities due to the heterocyclic aromatic environment and the electron-withdrawing effects of the nitrogen atom [5] [4].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Characterization
The carbon-13 nuclear magnetic resonance spectrum provides critical structural information regarding the ethynyl functionality. The terminal alkyne carbon (≡C-H) typically appears in the range of 65-85 parts per million, while the internal alkyne carbon (≡C-R) is more deshielded and resonates between 70-100 parts per million [1] [2]. The sp-hybridized carbons of the ethynyl group exhibit characteristic chemical shifts that distinguish them from sp² and sp³ carbons in the heterocyclic framework.
The aromatic carbons of the furo[3,2-b]pyridine core system exhibit resonances consistent with fused heterocyclic aromatic systems, with the pyridine carbons appearing in characteristic ranges for nitrogen-containing heterocycles [6] [7].
The infrared spectrum of 6-ethynylfuro[3,2-b]pyridine displays characteristic absorption bands for both the ethynyl functionality and the heterocyclic aromatic system. The carbon-carbon triple bond (C≡C) stretching vibration appears as a strong absorption in the region of 2100-2260 cm⁻¹ [1] [8]. This absorption provides definitive evidence for the presence of the ethynyl group within the molecular structure.
The terminal alkyne carbon-hydrogen (C≡C-H) stretching vibration manifests as a weaker absorption in the range of 3200-3300 cm⁻¹ [1] [8]. The intensity of this absorption is typically lower than that of the triple bond stretch, consistent with the characteristic infrared behavior of terminal alkynes.
Additional characteristic absorptions include aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region and heterocyclic aromatic framework vibrations in the fingerprint region below 1600 cm⁻¹ [8].
Mass spectrometry analysis of 6-ethynylfuro[3,2-b]pyridine reveals a molecular ion peak at m/z 143, corresponding to the molecular weight of 143.14 g/mol [9] [10]. The collision cross section data provides additional structural information, with the protonated molecular ion [M+H]⁺ exhibiting a predicted collision cross section of 126.1 Ų [9].
The fragmentation pattern in mass spectrometry includes characteristic losses associated with the ethynyl group and the fused heterocyclic system. Common adducts observed include sodium adducts ([M+Na]⁺ at m/z 166.02633) and ammonium adducts ([M+NH₄]⁺ at m/z 161.07093) [9].
The crystallographic analysis of 6-ethynylfuro[3,2-b]pyridine presents significant challenges due to the inherent structural characteristics of the compound. The fused heterocyclic system of furo[3,2-b]pyridine derivatives exhibits complex packing arrangements that are influenced by the electronic properties of both the furan oxygen and pyridine nitrogen atoms [11] [12].
Crystal packing in related furo[3,2-b]pyridine systems demonstrates the importance of intermolecular interactions, including hydrogen bonding and π-π stacking arrangements [11] [13]. The presence of the ethynyl group introduces additional complexity through potential C-H···π interactions and the linear geometry of the triple bond functionality.
The low melting characteristics of many furopyridine derivatives can complicate conventional crystallization approaches, often requiring specialized techniques such as in situ crystallization on diffractometers [12]. The crystallographic analysis of similar pyridine derivatives has revealed the influence of fluorine substitution on molecular packing arrangements, suggesting that the ethynyl substitution pattern would similarly affect crystal packing motifs [12].
The thermodynamic stability of 6-ethynylfuro[3,2-b]pyridine can be analyzed through comparison with related pyridine and furopyridine systems. Pyridine itself exhibits well-characterized thermodynamic properties, with comprehensive data available for temperatures ranging from the triple point (231.51 K) to elevated temperatures approaching 560 K [14] [15].
The heat capacity behavior of pyridine demonstrates characteristic temperature dependencies, with the liquid phase exhibiting the relationship: C_sat = 33.633 - 9.1446 × 10⁻² T + 3.8478 × 10⁻⁴ T² - 3.3430 × 10⁻⁷ T³ cal. deg.⁻¹ mole⁻¹ for the temperature range 240-347 K [14] [15]. The incorporation of the ethynyl group and the fused furan ring system would be expected to modify these thermodynamic parameters.
The vapor pressure relationship for pyridine follows the expression: log₁₀ p(mm.) = 7.04162 - 1374.103/(t + 215.014) for the temperature range 67-153°C [14] [15]. The ethynyl substitution would be anticipated to alter the vapor pressure behavior due to changes in intermolecular interactions and molecular polarizability.
Stability studies on related furo[3,2-b]pyridine derivatives have demonstrated the importance of storage conditions, with recommendations for storage at 2-8°C under dry, inert atmospheres [16] [17]. The thermal stability of the ethynyl group under various conditions represents a critical consideration for handling and storage protocols.
The solubility behavior of 6-ethynylfuro[3,2-b]pyridine is influenced by the combination of the heterocyclic aromatic system and the ethynyl functionality. The calculated logarithm of the partition coefficient (LogP) value of 1.80910 indicates moderate lipophilicity [16], suggesting balanced hydrophobic and hydrophilic characteristics.
The pyridine nitrogen atom contributes to the hydrophilic character of the molecule through potential hydrogen bonding interactions and basic properties. The predicted pKa value for the parent furo[3,2-b]pyridine system of 4.22 ± 0.30 [18] indicates moderate basicity, which would influence solubility behavior in aqueous systems at various pH values.
The ethynyl group contributes to the lipophilic character of the molecule while maintaining a relatively small steric footprint. The linear geometry of the triple bond functionality allows for efficient molecular packing and may facilitate dissolution in organic solvents.
The fused heterocyclic system provides additional complexity to the solubility profile, with the furan oxygen contributing to potential hydrogen bonding interactions. The aromatic character of the fused ring system contributes to π-π interactions that may influence solubility behavior in aromatic solvents.
The partition coefficient behavior is critical for understanding the potential bioavailability and membrane permeability characteristics of the compound. The moderate LogP value suggests favorable characteristics for biological applications, falling within the range commonly associated with drug-like properties.
Environmental Hazard